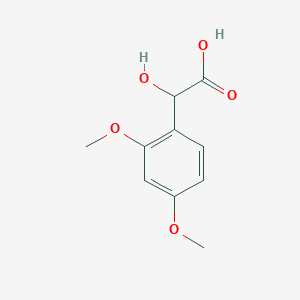![molecular formula C12H20ClF3N2O2 B13605823 rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride: is a synthetic compound with a complex structure It is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the compound’s chemical properties
Preparation Methods
The synthesis of rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride involves several steps. The process typically starts with the preparation of the core octahydropyrrolo[3,4-c]pyrrole structure, followed by the introduction of the trifluoromethyl group and the tert-butyl ester. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Synthetic Routes: The synthesis begins with the cyclization of appropriate precursors to form the octahydropyrrolo[3,4-c]pyrrole core.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis with optimizations to improve efficiency and reduce costs.
Chemical Reactions Analysis
rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound lacks the hydrochloride salt, which may affect its solubility and stability.
tert-butyl (3aR,6aR)-3a-(methyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound has a hexahydro structure, which may influence its biological activity and interactions.
These comparisons highlight the unique features of this compound, particularly its trifluoromethyl group and hydrochloride salt, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20ClF3N2O2 |
|---|---|
Molecular Weight |
316.75 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.ClH/c1-10(2,3)19-9(18)17-5-8-4-16-6-11(8,7-17)12(13,14)15;/h8,16H,4-7H2,1-3H3;1H/t8-,11-;/m0./s1 |
InChI Key |
AXQPTUMUPMOELT-RWHJDYSMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)C(F)(F)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


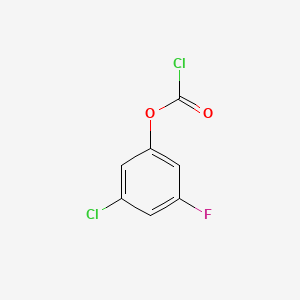
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
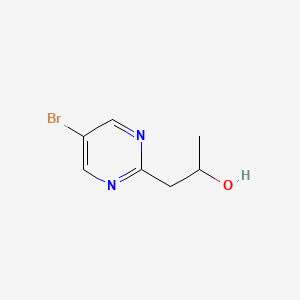
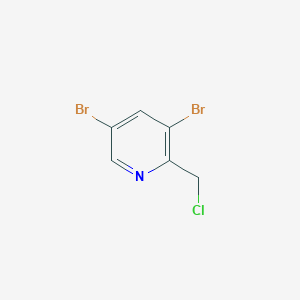
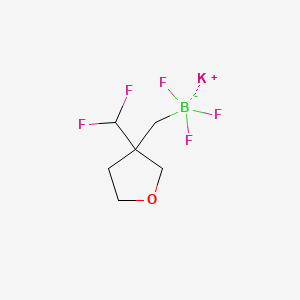
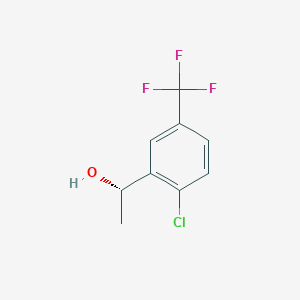
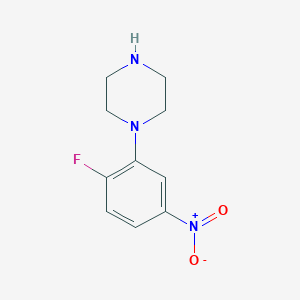
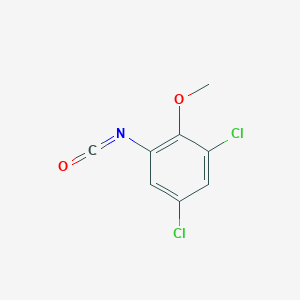
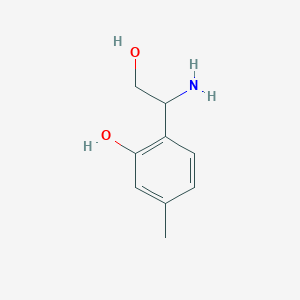

![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
